
Alanine Boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine Boronic Acid is an organoboron compound that combines the structural features of alanine, an amino acid, with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Alanine Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an arylsilane with boron tribromide followed by acidic hydrolysis can yield boronic acids . Another common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has enabled efficient production of boronic acids .
Análisis De Reacciones Químicas
Types of Reactions: Alanine Boronic Acid undergoes a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Alanine Boronic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Alanine Boronic Acid exerts its effects involves the formation of reversible covalent complexes with target molecules. For example, boronic acids can form complexes with diols and hydroxyl groups, which is crucial for their role in enzyme inhibition and molecular recognition . The boron atom in the compound acts as a Lewis acid, facilitating these interactions .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the amino acid component.
Borinic Acids: Contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
4-Boronophenylalanine: Another boronated amino acid used in cancer therapy.
Uniqueness: Alanine Boronic Acid is unique due to its combination of an amino acid with a boronic acid group, allowing it to participate in both biological and chemical processes. This dual functionality makes it particularly valuable in the development of therapeutic agents and in synthetic chemistry .
Propiedades
Fórmula molecular |
C2H8BNO2 |
|---|---|
Peso molecular |
88.90 g/mol |
Nombre IUPAC |
[(1R)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1 |
Clave InChI |
MEJXSZPJYPOEIL-REOHCLBHSA-N |
SMILES isomérico |
B([C@H](C)N)(O)O |
SMILES canónico |
B(C(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


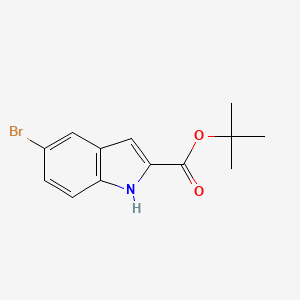
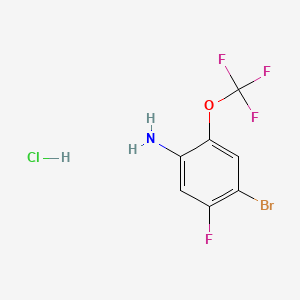
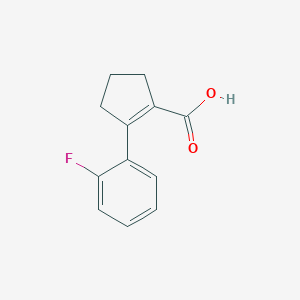
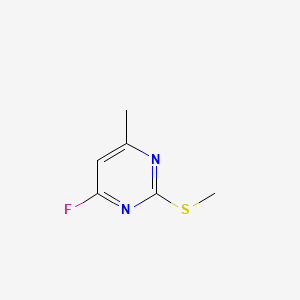
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
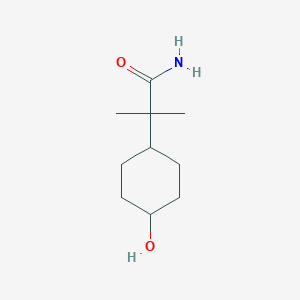
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
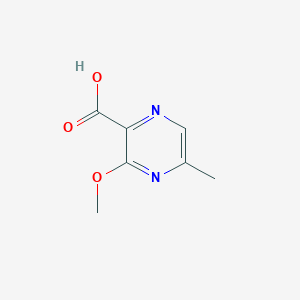
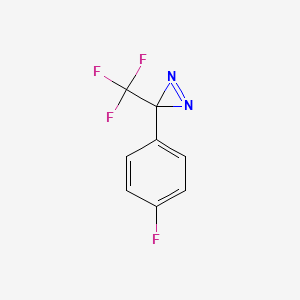
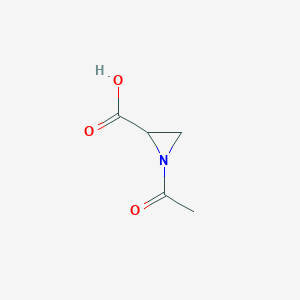
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
